N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

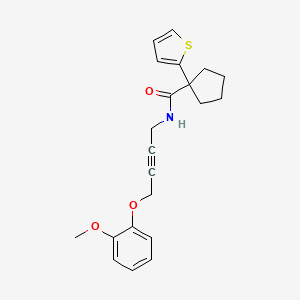

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentane ring fused to a carboxamide group. The carboxamide nitrogen is substituted with a but-2-yn-1-yl chain bearing a 2-methoxyphenoxy moiety, while the cyclopentane ring is decorated with a thiophen-2-yl group. Its molecular weight is estimated at ~368 g/mol (calculated from its assumed formula, C₂₀H₂₀N₂O₃S), making it heavier than simpler cyclopentanecarboxamide derivatives due to the extended alkyne-phenoxy substituent.

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-24-17-9-2-3-10-18(17)25-15-7-6-14-22-20(23)21(12-4-5-13-21)19-11-8-16-26-19/h2-3,8-11,16H,4-5,12-15H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUHXQFBWIBZDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C21H23NO3S

- Molecular Weight : 369.5 g/mol

- CAS Number : 1421512-86-8

The structural formula indicates the presence of a methoxyphenoxy group, a butynyl chain, and a thiophene moiety, which contribute to its chemical reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various metabolic pathways, which may be beneficial in conditions such as cancer and inflammation.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that this compound could possess antioxidant properties, helping to mitigate oxidative stress in cells.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine levels in cultured macrophages, indicating its potential as an anti-inflammatory agent.

- Anticancer Activity : A study examining the cytotoxic effects of this compound on various cancer cell lines revealed significant growth inhibition, suggesting its potential as an anticancer therapeutic. The compound's mechanism appears to involve apoptosis induction in cancer cells.

- Cardiovascular Benefits : Given its structural similarity to other pharmacologically active compounds, there is interest in exploring its effects on cardiac function and potential applications in treating cardiovascular diseases.

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C21H23NO3S |

| Molecular Weight | 369.5 g/mol |

| CAS Number | 1421512-86-8 |

| Potential Activities | Anti-inflammatory, Anticancer, Cardiovascular effects |

| Mechanisms of Action | Enzyme inhibition, Receptor modulation, Antioxidant activity |

Case Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of the compound using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with varying concentrations of the compound, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Effects

In a comparative study involving multiple cancer cell lines (e.g., HeLa and MCF7), N-(4-(2-methoxyphenoxy)but-2-yn-1-y)-1-(thiophen-2-y)-cyclopentanecarboxamide exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy in inhibiting tumor cell proliferation.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide ()

- Structure : Features a cyclopentane ring with a phenyl group and a 4-methoxyphenyl carboxamide.

- Molecular Weight : 295.38 g/mol.

- Key Differences: Lacks the thiophene and alkyne-phenoxy substituents, resulting in reduced steric bulk and polarity compared to the target compound.

- Implications : The absence of thiophene may reduce electron-rich interactions in binding pockets, while the simpler substituents likely enhance solubility .

Thiophene-Containing Antiproliferative Agents ()

Compounds 24 and 25 in are cyclopenta-thiophene derivatives with antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition.

- Structure: Compound 24 includes a cyano-substituted cyclopenta[b]thiophene core linked to a sulfamoylphenylacetamide group.

- Activity: IC₅₀ values in the nanomolar range due to ATP-binding site competition.

- Comparison: The target compound’s thiophen-2-yl group may mimic the electron-rich thiophene in Compound 24, but its alkyne-phenoxy chain could alter membrane permeability or target engagement .

Piperazine and Amide Variants ()

- Compound 17 : 4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide.

- Structure : Linear amide with a trifluoromethylphenyl group.

- Key Feature : The CF₃ group enhances metabolic stability but may introduce hydrophobicity.

- Comparison : The target compound’s cyclopentane ring and alkyne linker may confer conformational rigidity, improving binding specificity compared to Compound 17’s flexible butanamide chain .

Cyclopropane vs. Cyclopentane Carboxamides ()

- Compound 43 : Features a cyclopropane ring fused to a benzo[d][1,3]dioxol-5-yl group and a thiophene-phenyl moiety.

Structural and Functional Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.